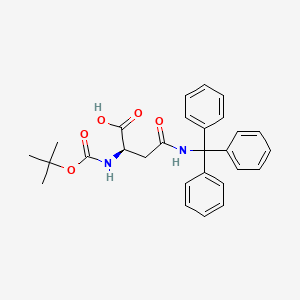

Boc-D-Asn(Trt)-OH

Beschreibung

Significance of Protected Amino Acids as Crucial Building Blocks in Modern Organic Synthesis

Protected amino acids are indispensable components in the arsenal (B13267) of the modern organic chemist. wikipedia.org Amino acids, with their inherent chirality and bifunctional nature (possessing both an amino and a carboxylic acid group), are ideal starting materials for the synthesis of a vast array of complex molecules, most notably peptides and proteins. wikipedia.orgtaylorfrancis.com However, the very reactivity that makes them versatile also presents a significant challenge: the need for selective reactions at one functional group while the other remains unchanged. taylorfrancis.comtutorchase.com This is where protecting groups become essential. By temporarily masking one functional group, chemists can direct reactions to a specific site on the molecule, preventing unwanted side reactions and ensuring the desired product is formed with high yield and purity. tutorchase.comwikipedia.org This control is paramount in multistep syntheses, where the complexity of the target molecule increases with each sequential step. tutorchase.comnumberanalytics.com

Stereochemical Considerations in Amino Acid Derivatives: The Role of D-Isomers

With the exception of glycine, all proteinogenic amino acids are chiral, existing as two non-superimposable mirror images known as enantiomers (L- and D-isomers). quora.comyoutube.com While L-amino acids are the predominant form found in naturally occurring proteins, D-amino acids play significant and diverse biological roles. nih.govnih.gov They are found in bacterial cell walls, and some act as important signaling molecules in the brain. pacific.edu

In synthetic chemistry, the incorporation of D-amino acids into peptides can confer valuable properties. Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation by proteases, leading to a longer biological half-life. nih.govlifetein.com Furthermore, the inclusion of D-isomers can induce specific secondary structures and conformational preferences that may enhance biological activity. nih.govlifetein.com The synthesis of peptides containing D-amino acids requires access to the corresponding D-amino acid building blocks, highlighting the importance of derivatives like Boc-D-Asn(Trt)-OH.

Specific Context of this compound within Protected Asparagine Derivatives for Advanced Synthetic Applications

This compound is a doubly protected derivative of the D-enantiomer of asparagine. Its full chemical name is N-α-(tert-Butoxycarbonyl)-N-β-trityl-D-asparagine. chemdad.com This compound is specifically designed for use in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS).

The asparagine side chain contains a primary amide that can undergo undesirable side reactions during peptide synthesis. peptide.com To prevent these reactions, the amide nitrogen is protected. In this case, the bulky trityl (Trt) group serves this purpose. peptide.com The Trt group not only prevents side reactions but also improves the solubility of the asparagine derivative in organic solvents commonly used in peptide synthesis. peptide.com

Simultaneously, the α-amino group of the D-asparagine is protected with a tert-butoxycarbonyl (Boc) group. ontosight.ai The Boc group is a widely used, acid-labile protecting group for amines. wikipedia.orgchemistrysteps.com It is stable under the basic conditions often used for peptide coupling but can be easily removed with mild acids like trifluoroacetic acid (TFA). chemistrysteps.com The combination of the Boc and Trt protecting groups in this compound provides an orthogonally protected building block that is highly valuable for the controlled and efficient synthesis of D-asparagine-containing peptides. chemicalbook.commedchemexpress.com This derivative is particularly useful in synthesizing peptides with enhanced stability or specific conformational properties. chemicalbook.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 210529-01-4 chemdad.comechemi.com |

| Molecular Formula | C28H30N2O5 chemdad.comechemi.com |

| Molecular Weight | 474.55 g/mol chemdad.comechemi.com |

| Appearance | White to off-white powder ruifuchemical.com |

| Storage Conditions | 2-8°C, sealed in dry conditions chemdad.com |

Table 2: Compound Names Mentioned in this Article

| Compound Name | Abbreviation |

|---|---|

| N-α-(tert-Butoxycarbonyl)-N-β-trityl-D-asparagine | This compound |

| tert-Butoxycarbonyl | Boc |

| Trityl | Trt |

| Trifluoroacetic acid | TFA |

| Glycine |

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-(tritylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O5/c1-27(2,3)35-26(34)29-23(25(32)33)19-24(31)30-28(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19H2,1-3H3,(H,29,34)(H,30,31)(H,32,33)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGOCFDOBSXROC-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Boc D Asn Trt Oh Preparation

Chemical Routes for the Nα-Boc and Side-Chain Trityl Protection of D-Asparagine

The synthesis of Boc-D-Asn(Trt)-OH necessitates a strategic, stepwise approach to introduce the orthogonal protecting groups onto the D-asparagine scaffold. The Nα-Boc group is typically introduced to shield the α-amino group from unwanted reactions during peptide coupling. Simultaneously, the bulky trityl group is employed to protect the side-chain amide of asparagine. This protection is crucial to prevent side reactions, such as dehydration to a nitrile or unwanted side-chain modifications during peptide synthesis. peptide.com

The trityl group is favored in Fmoc-based solid-phase peptide synthesis (SPPS) for asparagine and glutamine side-chain protection. peptide.com A significant benefit of using the trityl group is the enhanced solubility of the resulting protected amino acid derivative, Fmoc-Asn(Trt)-OH, in common organic solvents like dimethylformamide (DMF), which is a challenge with the unprotected Fmoc-Asn-OH. peptide.com While the provided search results focus heavily on the L-enantiomer (Boc-L-Asn(Trt)-OH), the fundamental principles of protection chemistry are applicable to the D-enantiomer. The choice between Boc/Bzl and Fmoc/tBu protection strategies dictates the conditions under which these groups are removed. peptide.com The Boc group is acid-labile, while the Fmoc group is base-labile, allowing for selective deprotection during the peptide synthesis cycle. peptide.com

Investigation of Precursor Molecules and Reaction Conditions in this compound Synthesis

The synthesis of this compound begins with the appropriate starting materials. The primary precursor is D-asparagine. The protecting groups are introduced using specific reagents. For the Nα-Boc protection, di-tert-butyl dicarbonate (B1257347) (Boc₂O) is a common reagent. chemsrc.com The introduction of the side-chain trityl group can be accomplished using trityl chloride (Trt-Cl) or tritanol. chemsrc.com

The reaction conditions for these protection steps are critical for achieving high yields and purity. The Nα-Boc protection is typically carried out in a mixed solvent system, often involving an aqueous solution with an organic co-solvent, under basic conditions to facilitate the reaction of the amino group with Boc₂O. Following the Nα-protection, the side-chain amide is then protected with the trityl group. This reaction is often performed in the presence of a base, such as triethylamine (B128534) or diisopropylethylamine (DIPEA), in an anhydrous organic solvent like dichloromethane (B109758) (DCM) or DMF. The specific reaction times and temperatures are optimized to drive the reaction to completion while minimizing side-product formation.

For instance, in the synthesis of the related Nα-tritylated asparagine derivative, Trt-Asn(Trt)-OH, the product was purified using silica (B1680970) gel chromatography. csic.es While this example illustrates the protection of the α-amino group with a trityl group, the purification principles are relevant. The synthesis of this compound would likely involve similar chromatographic purification steps to isolate the desired product from unreacted starting materials and by-products.

Methodological Approaches for Yield Optimization and Control of Stereochemical Purity in this compound Production

Yield Optimization: To maximize the yield, reaction conditions such as stoichiometry of reactants, reaction time, and temperature must be carefully controlled. The choice of base and solvent can also significantly impact the outcome of the protection reactions. Post-reaction work-up and purification procedures, typically involving extraction and chromatography, are crucial for isolating the pure product and thus affect the final isolated yield. The use of trityl-protected asparagine derivatives has been shown to give higher yields and lower by-product formation during peptide coupling steps. sigmaaldrich.com

Control of Stereochemical Purity: The stereochemical purity of this compound is critical, as any racemization would lead to the incorporation of the incorrect stereoisomer into the peptide chain, potentially altering its biological activity. The risk of racemization is particularly high during the activation and coupling steps in peptide synthesis. However, during the synthesis of the protected amino acid itself, the conditions for the protection reactions are generally mild enough to avoid significant epimerization at the α-carbon.

The use of specific coupling reagents can help to suppress racemization during subsequent peptide synthesis. For example, the use of activating agents like HBTU/HOBt or HATU/HOAt are common in peptide synthesis to facilitate amide bond formation while minimizing epimerization. mdpi.commdpi.com While these are used in the peptide synthesis process rather than the synthesis of the protected amino acid itself, the principle of using optimized reagents to maintain stereochemical integrity is a core concept in peptide chemistry. The purity of the final this compound product is typically assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and stereochemical purity. glentham.com Chiral HPLC can be employed to specifically determine the enantiomeric excess of the D-isomer.

| Parameter | Method/Reagent | Purpose | Reference |

| Nα-Protection | Di-tert-butyl dicarbonate (Boc₂O) | Introduction of the Boc protecting group | chemsrc.com |

| Side-Chain Protection | Trityl chloride (Trt-Cl) or Tritanol | Introduction of the Trityl protecting group | chemsrc.com |

| Base for Protection | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | To facilitate the protection reactions | mdpi.com |

| Solvent | Dichloromethane (DCM) or Dimethylformamide (DMF) | To dissolve reactants and facilitate the reaction | mdpi.com |

| Purification | Silica Gel Chromatography | To isolate the pure product | csic.es |

| Purity Analysis | HPLC, NMR | To confirm identity and purity | glentham.com |

| Stereochemical Analysis | Chiral HPLC | To determine enantiomeric purity | |

| Coupling Reagents (in subsequent peptide synthesis) | HBTU/HOBt, HATU/HOAt | To minimize racemization during peptide bond formation | mdpi.commdpi.com |

Integration of Boc D Asn Trt Oh in Peptide Synthesis Strategies

Applications of Boc-D-Asn(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry where a peptide chain is assembled sequentially while anchored to an insoluble resin support. iris-biotech.de this compound is a valuable building block in this methodology, particularly within the Boc/Benzyl (Bzl) protection strategy. iris-biotech.decymitquimica.com

The Boc/Bzl strategy is a classic approach in SPPS. It employs the acid-labile Boc group for temporary protection of the N-α-amino group and more acid-stable, benzyl-based protecting groups for the side chains of other amino acids. peptide.com Although not perfectly orthogonal because both types of protecting groups are removed by acid, their differential lability allows for selective deprotection. peptide.comiris-biotech.de The Boc group is cleaved at each cycle using a moderately strong acid like trifluoroacetic acid (TFA), while the side-chain protecting groups, including the Trityl (Trt) group on asparagine, and the final cleavage of the peptide from the resin require a very strong acid such as hydrofluoric acid (HF). peptide.comgoogle.com

The use of the Trt group to protect the side-chain amide of asparagine offers significant advantages. It enhances the solubility of the amino acid derivative, which is often a challenge with asparagine residues. peptide.com This improved solubility facilitates more efficient coupling reactions and leads to higher yields and purer peptide products.

The formation of the amide (peptide) bond is the central reaction in peptide synthesis. For incorporating this compound, various coupling reagents and conditions are employed to ensure high efficiency and minimize side reactions.

Commonly, carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) are used as activators, often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). google.com HOBt helps to suppress racemization and can prevent certain side reactions. The use of pre-formed HOBt active esters or other advanced coupling reagents like benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), HBTU, or HATU can also lead to efficient coupling. peptide.comchempep.comresearchgate.net In situ neutralization protocols, where the neutralization of the TFA salt formed after Boc deprotection occurs concurrently with the coupling reaction, have been shown to improve coupling efficiency, especially for challenging sequences. peptide.comresearchgate.net

Table 1: Common Coupling Reagents for this compound in SPPS

| Coupling Reagent | Additive/Co-reagent | Key Characteristics |

|---|---|---|

| DCC (Dicyclohexylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | Classic and cost-effective; Dicyclohexylurea (DCU) byproduct is insoluble. |

| DIC (Diisopropylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | Similar to DCC, but the diisopropylurea byproduct is more soluble. |

| HBTU | HOBt/Base (e.g., DIEA) | Forms an HOBt active ester in situ; generally provides rapid and efficient coupling. researchgate.net |

| HATU | Base (e.g., DIEA) | Highly effective for sterically hindered couplings and difficult sequences. researchgate.net |

| BOP | Base (e.g., DIEA) | Phosphonium (B103445) salt-based reagent; effective but can have toxic byproducts. peptide.com |

The primary side reaction concerning asparagine during peptide synthesis is the dehydration of its side-chain amide to a nitrile, particularly during the activation step with carbodiimides. peptide.comajol.info The bulky trityl (Trt) protecting group on the side chain of this compound physically hinders this dehydration, significantly reducing the formation of this nitrile byproduct. peptide.comajol.info

Another potential side reaction in SPPS is aspartimide formation, where the backbone nitrogen attacks the side-chain ester, forming a five-membered ring. iris-biotech.depeptide.com While this is more prevalent in Fmoc-based synthesis, the use of a side-chain protecting group like Trt helps to minimize this issue in Boc chemistry as well.

Strategies to further mitigate these side reactions include:

Use of Additives: Incorporating HOBt during the coupling step can suppress side reactions. google.com

Pre-activation: Activating the this compound with the coupling reagent before adding it to the resin-bound peptide can reduce the contact time of the activated species with the resin, minimizing opportunities for side reactions. peptide.com

Optimized Coupling Reagents: Utilizing coupling reagents other than carbodiimides, such as phosphonium or uronium salts (HBTU, HATU), can also prevent dehydration. peptide.com

The Boc/Bzl strategy relies on the differential acid lability of the protecting groups. iris-biotech.de

Boc Group Deprotection: The N-α-Boc group is removed at the beginning of each synthesis cycle. This is typically achieved by treating the peptide-resin with a 50% solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) for about 15-30 minutes. peptide.comchempep.com This reaction proceeds via an E1 elimination mechanism, generating a tert-butyl cation and gaseous isobutene. total-synthesis.com The resulting N-terminal amine is protonated as a TFA salt and must be neutralized with a base, such as diisopropylethylamine (DIEA), before the next coupling step, unless an in situ neutralization protocol is used. peptide.com

Trt Group Deprotection: The Trt group is stable to the conditions used for Boc removal and remains on the asparagine side chain throughout the synthesis. It is cleaved during the final step, along with other side-chain protecting groups and the cleavage of the peptide from the resin, using a very strong acid like liquid hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). chempep.comajol.info

Role of Scavengers: The acid-mediated deprotection steps generate highly reactive carbocations, such as the tert-butyl cation from the Boc group and the trityl cation from the Trt group. peptide.comresearchgate.net These cations can cause unwanted alkylation of sensitive amino acid residues like tryptophan (Trp), methionine (Met), and cysteine (Cys). peptide.com To prevent these side reactions, scavengers are added to the deprotection and cleavage cocktails.

Table 2: Scavengers Used in Boc SPPS Deprotection and Cleavage

| Scavenger | Target Cation/Side Reaction | Typical Conditions |

|---|---|---|

| Anisole | Trityl and Benzyl cations | Final HF or TFMSA cleavage. researchgate.net |

| Thioanisole | Trityl and Benzyl cations, reduces Met(O) | Final HF or TFMSA cleavage. ajol.info |

| Triisopropylsilane (TIS) | Trityl cation | Final cleavage cocktail, often with TFA. researchgate.netnih.govgoogle.com |

| Ethanedithiol (EDT) | t-butyl cations, protects Trp | Final cleavage cocktail. |

| Dithioethane (DTE) | t-butyl cations | Added to TFA/DCM for Boc deprotection cycles when sensitive residues are present. peptide.com |

Strategies for Mitigating Side Reactions During this compound Incorporation in SPPS

Role of this compound in Solution-Phase Peptide Synthesis (LPPS)

While SPPS is dominant, liquid-phase peptide synthesis (LPPS), or solution-phase synthesis, is still employed, particularly for large-scale production of shorter peptides or for fragment condensation strategies. bachem.comgoogle.com In LPPS, all reactions are carried out in solution, and the product is isolated and purified after each step.

This compound is also applicable in LPPS. google.com The Trt group's role in preventing side-chain dehydration during coupling is equally valuable in solution. ajol.info Furthermore, the improved solubility conferred by the Trt group can be advantageous in the various organic solvents used in LPPS. The deprotection schemes are analogous to SPPS, with TFA used for Boc removal and strong acids for the final deprotection of the Trt and other side-chain groups. google.com

Advanced Methodological Developments for Challenging Peptide Sequences Incorporating this compound

The synthesis of "difficult" peptide sequences, often characterized by aggregation-prone regions or sterically hindered couplings, requires specialized techniques. The use of this compound can be part of the solution.

For sequences prone to aggregation, the in situ neutralization/coupling protocols developed for Boc-chemistry SPPS are particularly effective. researchgate.netresearchgate.net By minimizing the time the peptide-resin exists with a free N-terminal amine, which can initiate aggregation, these methods improve synthesis efficiency.

In fragment condensation strategies, a protected peptide fragment containing this compound can be synthesized and then coupled to another fragment either on a solid support or in solution. google.com The Trt group's stability and its ability to prevent side reactions are critical for the successful synthesis and purification of such protected fragments.

Furthermore, for sequences where aspartimide formation is a major concern even with protection, the combination of this compound with optimized coupling reagents like HATU and carefully controlled reaction conditions can provide a robust strategy for producing high-purity peptides. researchgate.net

Influence of D Asparagine Residues Derived from Boc D Asn Trt Oh on Peptide Architecture and Biological Recognition

Impact on Peptide Conformational Preferences and Secondary Structure Elements

The substitution of a canonical L-amino acid with its D-isomer fundamentally alters the conformational landscape of a peptide chain. D-amino acids have inverted stereochemistry at the α-carbon, which restricts their allowable Ramachandran space to regions typically unfavorable for L-residues. This intrinsic property makes D-asparagine a potent modulator of secondary structure.

Introducing D-amino acids into a peptide sequence can disrupt or destabilize canonical secondary structures like α-helices and β-sheets, which are defined by the conformational preferences of L-amino acids. frontiersin.orgmdpi.com Studies have shown that D-amino acid substitutions can break α-helical structures by inducing kinks. frontiersin.org However, this disruptive potential is also a powerful design tool. D-amino acids, including D-asparagine, are frequently used to promote the formation of specific turn structures, particularly β-turns. nih.gov For instance, a D-amino acid is strongly preferred at the i+1 position of a βII'-turn, a common motif in cyclic peptides. iupac.org

| Structural Element | Effect of D-Amino Acid (e.g., D-Asn) Inclusion | Rationale | Reference |

|---|---|---|---|

| α-Helix | Generally destabilizing; can induce kinks or breaks. | D-residues favor positive φ angles, which are incompatible with the right-handed α-helical structure (negative φ angles). | frontiersin.orgmdpi.com |

| β-Sheet | Can be disruptive unless designed into an alternating L-D sequence. | Disrupts the regular hydrogen-bonding pattern of parallel or anti-parallel β-sheets composed of L-residues. | nih.gov |

| β-Turn | Strongly promoting, especially for Type I' and Type II' turns. | The conformational constraints of D-residues are ideally suited for the tight reversals of the peptide chain required in β-turns. | nih.goviupac.org |

| Polyproline II (PPII) Helix | Can be induced or stabilized. | Substitution can shift the conformational equilibrium towards the PPII structure, which is important for protein-protein interactions. | nih.gov |

Modulation of Peptide Stability Against Proteolytic Degradation by D-Amino Acid Inclusion

One of the most significant advantages of incorporating D-amino acids into peptides is the remarkable increase in their stability against enzymatic breakdown. nih.gov Proteases, the enzymes responsible for peptide and protein degradation, are chiral catalysts. They have evolved to recognize and cleave peptide bonds flanked by L-amino acids specifically. nih.gov Peptides composed partially or wholly of D-amino acids are poor substrates for these enzymes, rendering them highly resistant to proteolysis. nih.govlifetein.com.cn

This principle has been demonstrated across numerous studies. Peptides with D-amino acid substitutions show markedly increased half-lives in human serum and when exposed to specific proteases like trypsin, chymotrypsin, and pepsin. nih.govfrontiersin.orgnih.gov For example, a study on MUC2 epitope peptides showed that adding D-amino acids to both the N- and C-termini resulted in peptides that were almost completely resistant to degradation in human serum and lysosomal preparations, while retaining their antibody-binding properties. lifetein.com.cnpnas.org The number and position of the D-amino acid substitutions can be tuned to control the degree of stability. Often, even a single D-amino acid at or near a cleavage site can significantly hinder proteolysis. nih.gov

| Peptide System | Modification | Incubation Condition | Resulting Stability | Reference |

|---|---|---|---|---|

| Antimicrobial Peptide (Granulysin-derived) | Parent L-peptide | Trypsin Treatment | Susceptible to degradation. | nih.gov |

| Antimicrobial Peptide (Granulysin-derived) | Partial or full D-amino acid substitution | Trypsin Treatment | Highly stable and resistant to degradation. | nih.gov |

| MUC2 Epitope Peptide | All L-amino acids | 50% Human Serum | Degraded. | lifetein.com.cnpnas.org |

| MUC2 Epitope Peptide | D-amino acids added to both N- and C-termini | 50% Human Serum | Completely stable for the duration of the assay. | lifetein.com.cnpnas.org |

| Antimicrobial Peptide (Pep05) | All L-amino acids | Human Plasma (24h) | Almost completely degraded. | frontiersin.org |

| Antimicrobial Peptide (DP06) | All L-Lys and L-Arg replaced with D-isomers | Human Plasma (24h) | Over 60% of the peptide remained intact. | frontiersin.org |

Design Principles for Cyclic Peptides and Peptidomimetics Incorporating Boc-D-Asn(Trt)-OH for Enhanced Bioactivity

The unique conformational and stability-enhancing properties of D-asparagine residues are strategically exploited in the design of advanced therapeutic candidates, particularly cyclic peptides and peptidomimetics. nih.govnih.gov this compound is an essential tool in this process, enabling the precise insertion of these key structural elements.

The design principles for these molecules center on achieving a balance between conformational rigidity and target affinity, while ensuring metabolic stability.

Conformational Pre-organization: The primary goal is to create a molecule that is conformationally locked into its "bioactive" shape—the specific three-dimensional structure it adopts when binding to its biological target. Incorporating a D-amino acid like D-asparagine is a key method to induce a specific β-turn, which can mimic the binding loops of natural proteins. iupac.orgrsc.org This pre-organization reduces the entropic penalty of binding, often leading to higher affinity and selectivity.

Cyclization: Macrocyclization, either head-to-tail or through side-chain linkages, provides an additional layer of structural constraint. rsc.orgmdpi.com It works synergistically with the D-amino acid-induced turn to create a rigid scaffold. Cyclization also protects the peptide from exopeptidases, which degrade peptides from the ends, further enhancing stability. rsc.org The combination of L- and D-amino acids can also promote conformations that are favorable for efficient chemical cyclization. researchgate.net

Enhanced Stability and Bioavailability: The inherent proteolytic resistance conferred by D-amino acids is crucial for developing peptides as drugs. nih.govnih.gov This stability increases the molecule's half-life in vivo, allowing it to reach its target at a sufficient concentration.

Spatial Screening and Target Mimicry: By systematically placing a D-asparagine residue at different positions within a cyclic peptide framework, researchers can create a library of spatially diverse molecules. iupac.org This "spatial screening" approach allows for the exploration of different conformations to find the one that best complements the target's binding site. This strategy has been successfully used to develop potent inhibitors for protein-protein interactions, such as the inhibition of HER2-HER3 dimerization in cancer cells. nih.gov Computational methods are increasingly used to design these heterochiral (D/L-amino acid containing) cyclic peptides from scratch, optimizing for both backbone geometry and side-chain interactions with the target. rsc.orgbakerlab.org

| Design Principle | Role of D-Asparagine | Synergistic Effect of Cyclization | Desired Outcome | Reference |

|---|---|---|---|---|

| Conformational Pre-organization | Induces specific β-turn structures (e.g., βII'-turn). | Further restricts conformational freedom, locking in the turn. | Higher binding affinity and selectivity. | iupac.orgrsc.org |

| Enhancement of Proteolytic Stability | Renders peptide bonds resistant to cleavage by proteases. | Protects peptide termini from exopeptidases. | Increased in vivo half-life and bioavailability. | nih.govnih.govrsc.org |

| Target Interface Mimicry | Helps to correctly orient key binding side chains in 3D space. | Creates a rigid scaffold that presents the binding epitope. | Potent inhibition of protein-protein interactions. | nih.govbakerlab.org |

| Facilitation of Synthesis | Can create turns that bring peptide termini into proximity. | The final step that creates the constrained, stable molecule. | Improved yields in macrocyclization reactions. | researchgate.net |

Derivatization and Functionalization Strategies for Boc D Asn Trt Oh and Its Macromolecular Conjugates

Post-Synthetic Modification of Peptides and Molecules Containing Boc-D-Asn(Trt)-OH Derived Residues

The primary post-synthetic modification involving the this compound derived residue is the removal of the trityl (Trt) protecting group to unmask the native asparagine side-chain amide. This deprotection is a critical step that restores the natural functionality of the asparagine residue within the synthetic peptide.

Deprotection of the Trityl Group The trityl group is known for its acid lability and is typically removed during the final cleavage of the peptide from the solid-phase resin using strong acid cocktails. peptide.com Trifluoroacetic acid (TFA) is the most common reagent used for this purpose. peptide.com The standard cleavage mixture, often containing TFA and various scavengers to prevent side reactions, efficiently removes the Trt group along with other acid-labile protecting groups like Boc. nih.gov

Challenges in Deprotection Research has shown that the complete removal of the Asn(Trt) group can be challenging under certain circumstances. In the synthesis of peptides containing reduced peptide bonds (aminomethylene bonds), incomplete cleavage of the trityl group from a nearby asparagine residue has been observed after standard TFA treatment. nih.gov This phenomenon is attributed to the preferential protonation of the secondary amine in the reduced bond, which hinders the efficient protonation and subsequent cleavage of the trityl group from the asparagine side chain. nih.gov To address this, researchers have explored strategies such as extending the deprotection time with TFA or using alternative, more labile protecting groups. nih.gov

Table 5.1: Deprotection Strategies for Asn(Trt) Residues

| Strategy | Reagent/Condition | Efficacy & Remarks | Citation(s) |

|---|---|---|---|

| Standard Acidolysis | Trifluoroacetic acid (TFA) with scavengers | Generally effective for most peptide sequences. The Trt group is typically removed concurrently with resin cleavage. | peptide.com |

| Extended Deprotection | Prolonged treatment with TFA cocktail | Can improve the yield of the fully deprotected peptide in cases of difficult sequences, such as those near a reduced peptide bond. | nih.gov |

| Alternative Protecting Groups | Use of methyl-trityl (Mtt) or xanthenyl (Xan) | Mtt offers slightly increased lability. Xan is significantly more acid-labile and can overcome problematic deprotections. | nih.gov |

The modification process ultimately yields a peptide with a free asparagine amide, ready for its intended structural or functional role, or for further specific modifications if required, although direct modification of the deprotected amide is less common than using other functional handles incorporated into the peptide.

Strategies for Bioconjugation and Development of Molecular Probes Incorporating this compound

The use of this compound is an important strategy in the synthesis of complex peptides designed for bioconjugation and the development of sophisticated molecular probes. chemimpex.com Its incorporation allows for the precise placement of a D-asparagine residue, which can be critical for the peptide's final structure, stability against enzymatic degradation, and biological activity. nih.govnih.gov

Role in Peptide-Based Probes Peptide-based molecular probes are designed to study biological processes with high specificity and affinity. uni-due.de The synthesis of these probes often requires the assembly of peptide fragments that mimic portions of proteins to study protein-protein interactions or enzyme activity. this compound serves as a key building block in the solid-phase peptide synthesis (SPPS) of such probes. nih.govmdpi.com For instance, in the development of probes to target the protein Pink1, peptides were synthesized using the fluorenylmethoxycarbonyl (Fmoc)/tert-Butyl (tBu) method, where Trt was the protecting group of choice for asparagine. mdpi.com

Bioconjugation Strategies Bioconjugation involves attaching other molecules, such as fluorescent dyes, drugs, or imaging agents, to the synthetic peptide. chemimpex.com While the asparagine side chain itself is not typically used as a conjugation handle, its presence is often essential for the peptide's binding and structural integrity. The conjugation is usually performed at other sites within the peptide, such as:

An N-terminal amine.

A C-terminal carboxylic acid.

The side chain of another amino acid, like the amine of lysine (B10760008) or the thiol of cysteine, which are intentionally incorporated for this purpose. mdpi.comthno.org

For example, a probe for imaging angiogenesis was developed based on an Asn-Gly-Arg (NGR) motif. mdpi.com This probe included a cysteine hub for linking multiple components, demonstrating how Asn can be a critical part of a targeting sequence while another residue serves as the point of conjugation. mdpi.com The use of this compound ensures the D-stereochemistry is maintained, which can enhance peptide stability, a crucial feature for probes used in biological systems. mdpi.com

Table 5.2: Applications in Molecular Probe Development

| Probe Type | Target | Role of Asn Residue | Conjugation Strategy | Citation(s) |

|---|---|---|---|---|

| Fluorescent Probes | Protein-protein interactions (e.g., Pink1) | Essential for peptide structure and binding affinity. | Conjugation of a fluorescent dye to a specifically incorporated reactive handle (e.g., Lys, Cys). | mdpi.com |

| Imaging Agents | Angiogenic blood vessels (CD13) | Part of the CNGRC targeting motif. | A cysteine residue is used as a hub to attach imaging agents and other functionalities like biotin. | mdpi.com |

| Therapeutic Conjugates | Cancer cells | Part of a bioactive peptide sequence. | Attachment of a cytotoxic drug to the peptide, often through a linker connected to a lysine or cysteine. | chemimpex.comthno.org |

Chemical Ligation Approaches Utilizing this compound Building Blocks

Chemical ligation techniques, particularly Native Chemical Ligation (NCL), are powerful methods for synthesizing large peptides and small proteins by joining unprotected peptide fragments. The use of this compound in a Boc-based solid-phase peptide synthesis (SPPS) strategy is highly advantageous for creating the necessary peptide fragments for these ligations. iris-biotech.de

Compatibility with Peptide Thioesters NCL requires one peptide fragment with a C-terminal thioester and another with an N-terminal cysteine. The synthesis of peptide thioesters is often challenging using the more common Fmoc-SPPS because the thioester linkage is unstable to the basic conditions (piperidine) used for Fmoc group removal. researchgate.net In contrast, the Boc-SPPS strategy, which uses acidic conditions (TFA) for deprotection, is fully compatible with the preparation of C-terminal thioesters. iris-biotech.deresearchgate.net Therefore, this compound is an ideal building block for synthesizing Asn-containing peptide fragments destined for NCL. google.com

Side-Chain Ligation Strategies A more advanced approach involves using the asparagine side chain itself as a ligation point to create branched or cyclic peptides. A novel method has been developed where an Asn residue is incorporated into a peptide using a specially prepared building block, Fmoc-Asn(NHNHCbz)-OH. rhhz.net Post-synthesis, the side-chain hydrazide is converted into a thioester. This side-chain thioester can then undergo ligation with a peptide containing an N-terminal cysteine, effectively creating a branch at the asparagine residue. rhhz.net While this specific building block is Fmoc-based, the principle of modifying the Asn side chain for ligation is a significant advancement and could be adapted to Boc-chemistry strategies. This approach facilitates the synthesis of complex architectures that would be difficult to achieve through linear synthesis alone. rhhz.net

Table 5.3: Chemical Ligation Approaches Involving Asn-Containing Peptides

| Ligation Strategy | Key Intermediate(s) | Role of this compound | Advantage | Citation(s) |

|---|---|---|---|---|

| Native Chemical Ligation (NCL) | Peptide with C-terminal thioester; Peptide with N-terminal cysteine. | Used in Boc-SPPS to synthesize the Asn-containing peptide fragment (either the thioester or the Cys-terminated fragment). | Boc chemistry is compatible with thioester stability, unlike standard Fmoc chemistry. | iris-biotech.deresearchgate.net |

| Fragment Condensation | N-terminal protected peptide fragment; C-terminal protected (resin-bound) peptide fragment. | Used to synthesize a partially protected peptide fragment, e.g., Boc-Phe-Val-Asn(Trt)...-OH, for condensation in solution or on solid phase. | Allows for the assembly of large peptides from smaller, purified fragments. | google.com |

| Asn Side-Chain Ligation | Peptide with Asn side-chain converted to a thioester; Peptide with N-terminal cysteine. | A building block like this compound would be used to place the Asn at the desired branching point. | Enables the synthesis of branched peptides by using the amino acid side chain as a ligation site. | rhhz.net |

Applications of Boc D Asn Trt Oh in Advanced Chemical Biology and Synthetic Research

Role in the Total Synthesis of Natural Products and Their Analogs

The incorporation of D-amino acids and complex residues like protected asparagine is a hallmark of many biologically active natural products. Boc-D-Asn(Trt)-OH and its Fmoc-protected counterpart, Fmoc-D-Asn(Trt)-OH, are instrumental in the solid-phase peptide synthesis (SPPS) of such molecules, enabling the construction of complex peptide backbones.

A notable example is the synthesis of the antimycobacterial cyclohexapeptide, Wollamide B. In one synthetic approach, the linear hexapeptide sequence was assembled on a 2-chlorotrityl chloride (2-CTC) resin. mdpi.com The synthesis began by loading the first amino acid, Fmoc-Asn(Trt)-OH, onto the resin. mdpi.com The subsequent D-amino acids, including D-ornithine and D-leucine, were added sequentially using standard Fmoc-SPPS coupling and deprotection steps. mdpi.com The use of the trityl group on the asparagine side chain was critical for maintaining the integrity of the peptide during assembly. After the linear peptide was cleaved from the resin, a solution-phase macrocyclization was performed, followed by the removal of the side-chain protecting groups to yield the final natural product. mdpi.com

Similarly, the total synthesis of Dynobactin A, a potent antibiotic against gram-negative bacteria, highlights the strategic use of protected amino acids. chemrxiv.org While the final synthesis utilized a convergent approach with various custom-made building blocks, the strategy for constructing its complex bicyclic decapeptide structure relies on principles of peptide chemistry where side-chain protection of residues like asparagine is paramount to avoid side reactions and ensure correct bond formation during fragment couplings. chemrxiv.org

The utility of Trt-protected asparagine is also demonstrated in the solid-phase total synthesis of Bacitracin A, a complex antibiotic peptide. Although this synthesis used the L-isomer, it established a key strategy of linking the peptide to the solid support through the side chain of the asparaginyl residue, a method facilitated by a suitable protecting group scheme. nih.gov

Table 1: Examples of Natural Product Syntheses Involving Protected Asparagine Building Blocks

| Natural Product | Class | Key Synthetic Strategy | Role of Protected Asn | Citation |

| Wollamide B | Cyclic Hexapeptide | Solid-Phase Peptide Synthesis (SPPS) followed by macrolactamization. | Fmoc-Asn(Trt)-OH was used as the starting point on the resin, with the Trt group preventing side-chain reactions. | mdpi.com |

| Pipecolidepsin A | Cyclic Depsipeptide | Solid-phase synthesis involving both standard and challenging coupling steps. | Fmoc-D-Asn(Trt)-OH was incorporated into the peptide backbone using HATU-mediated coupling. | ub.edu |

| Bacitracin A | Cyclic Peptide Antibiotic | Solid-phase synthesis with linkage to the support via the Asn side chain. | The synthesis demonstrates the principle of using protected asparagine for complex assembly and cyclization. | nih.gov |

Development of Peptide-Based Scaffolds for Investigating Molecular Recognition and Ligand Design

This compound is a valuable component in the construction of peptide-based scaffolds used to probe molecular interactions and design novel ligands for biological targets. The inclusion of D-amino acids results in peptides with increased stability against proteases, a desirable trait for therapeutic candidates and biological probes. mit.edu

Research into synthetic vaccines has utilized Trt-protected asparagine derivatives to build peptide conjugates that act as agonists for Toll-like receptors (TLRs). universiteitleiden.nl For instance, synthetic long peptides containing neoepitopes were conjugated to TLR2 ligands. The peptide sequences were assembled using Fmoc-based SPPS, where Fmoc-Asn(Trt)-OH was one of the key building blocks employed to create the desired antigenic peptide scaffold. universiteitleiden.nl These scaffolds are crucial for studying how immune cells are activated and for designing more effective vaccine formulations.

Furthermore, the "one-bead one-compound" (OBOC) combinatorial library method, a powerful tool for discovering new ligands, often employs a diverse set of unnatural and protected amino acids, including Fmoc-Asn(Trt)-OH. nih.gov These libraries, containing millions of unique peptide sequences, are screened against biological targets like cancer cells or specific proteins to identify novel binding molecules. nih.gov The use of D-amino acids and side-chain protected residues like Asn(Trt) expands the chemical diversity of these libraries and leads to the discovery of highly stable and specific ligands.

In a similar vein, research on G protein-coupled receptors (GPCRs), a major class of drug targets, involves the design of tailored peptide ligands. uni-muenchen.de The synthesis of these complex peptides often requires a wide array of protected amino acids to achieve the correct sequence and conformation for receptor binding and activation studies. uni-muenchen.de The principles of such syntheses rely on the robust protection of reactive side chains, for which the trityl group on asparagine is a prime example.

Table 2: Peptide Scaffolds and Ligands Synthesized Using Asn(Trt) Derivatives

| Scaffold/Ligand Type | Target/Application | Role of Boc/Fmoc-D-Asn(Trt)-OH | Citation |

| Antigenic Peptide Conjugates | Toll-like Receptor 2 (TLR2) | Incorporated into synthetic long peptides to create stable antigenic scaffolds for immune studies. | universiteitleiden.nl |

| Combinatorial Peptide Libraries | Drug/Ligand Discovery | Used as a building block in OBOC libraries to increase chemical diversity and discover novel, stable peptide ligands. | nih.gov |

| Diketopiperazine (DKP) Scaffolds | Peptide Synthesis Building Blocks | Mono-Boc-DKPs containing Asn(Trt) have been synthesized as versatile intermediates for the efficient elongation of peptide chains. | acs.org |

| Mirror-Image D-protein Ligands | MDM2, CHIP E3 Ligases | Fmoc-D-Asn(Trt)-OH is used in the synthesis of D-proteins to discover novel D-peptide ligands for therapeutically relevant L-protein targets. | mit.edunih.gov |

Contributions to Research in Peptide-Based Self-Assembling Systems and Biomaterials

Peptide self-assembly is a powerful bottom-up approach for creating nanostructured biomaterials like hydrogels, nanofibers, and nanotubes for applications in tissue engineering, drug delivery, and diagnostics. The sequence of the peptide dictates its self-assembly properties, and the inclusion of specific amino acids and protecting groups can precisely control the resulting morphology and function.

Researchers have designed and validated nanofibers made of self-assembling lipopeptides as stimuli-sensitive nanovectors for anticancer drugs. nih.gov The synthesis of these peptides was performed using Fmoc-based SPPS, and the list of utilized building blocks included Fmoc-Asn(Trt)-OH. nih.gov The bulky trityl group can influence the packing of the peptide molecules during the self-assembly process, and its subsequent removal can trigger changes in the nanostructure's properties. These peptide-based systems can form stable nanofibers that encapsulate drugs like doxorubicin, demonstrating their potential as advanced biomaterials for targeted therapy. nih.gov

Similarly, the development of peptide hydrogelators for bionanomaterials relies on the specific interactions between peptide chains. researchgate.net The synthesis of designer peptides, such as those inspired by the self-assembling peptide IKHLSVN, often involves the use of Trt-protected Asn and Gln to prevent side reactions and facilitate a clean assembly process. researchgate.net The ability to precisely synthesize these sequences allows researchers to tailor the mechanical properties and biological functions of the resulting hydrogels.

Utilization in the Synthesis of Artificial Proteins and Conjugates for Biochemical Studies

The chemical synthesis of proteins allows for the incorporation of unnatural amino acids, isotopic labels, and post-translational modifications at specific sites, providing powerful tools for biochemical and structural studies that are inaccessible through biological expression systems. This compound and its Fmoc-D-isomer are essential for the synthesis of D-proteins—mirror-images of natural L-proteins.

A groundbreaking application is the use of automated fast-flow peptide synthesis (AFPS) to create entire D-proteins. mit.edunih.gov This technology has enabled the synthesis of D-protein libraries for mirror-image phage display (MIPD), a technique used to discover novel D-peptide ligands against natural L-protein targets. nih.gov The synthesis of these D-proteins, such as the mirror-image versions of MDM2 and the CHIP E3 ligase, explicitly used a full complement of Fmoc-protected D-amino acids, including Fmoc-D-Asn(Trt)-OH. mit.edunih.gov These synthetic D-proteins were shown to be correctly folded and functional, binding to their corresponding L-peptide ligands with high affinity, thus validating the synthetic approach and opening new avenues for drug discovery. nih.gov

This building block is also integral to creating complex peptide conjugates for biochemical analysis. For example, the total chemical synthesis of ester-linked ubiquitinated proteins, which are crucial for studying the deubiquitinase enzyme family, involves the assembly of peptide fragments using a variety of protected amino acids, including Fmoc-Asn(Trt)-OH. rsc.org This allows for the creation of homogenous protein samples with specific modifications that are difficult to produce otherwise, facilitating detailed studies of their biological behavior. rsc.org

Comparative Analysis and Future Research Directions

Comparative Methodological Assessment with Other Protected Asparagine Derivatives

The choice of protecting group strategy is fundamental in solid-phase peptide synthesis (SPPS), with the two predominant methods being the Boc/Bzl and the Fmoc/tBu strategies. peptide.combiosynth.com Boc-D-Asn(Trt)-OH is primarily utilized within the Boc-based synthesis framework. A comparative assessment with other protected asparagine derivatives, particularly those used in the more common Fmoc strategy like Fmoc-D-Asn(Trt)-OH, reveals distinct methodological advantages and disadvantages.

The primary challenge with asparagine during peptide synthesis is the dehydration of its side-chain amide to a nitrile during the carboxyl activation step, a side reaction that occurs in both Boc and Fmoc chemistries. scite.ai To mitigate this, side-chain protection is employed. In Fmoc-SPPS, the trityl (Trt) group is a preferred choice for asparagine side-chain protection. peptide.com The use of Fmoc-Asn(Trt)-OH significantly improves the solubility of the amino acid derivative and prevents nitrile formation. peptide.comresearchgate.net

In the context of Boc chemistry, while the xanthyl (Xan) protecting group is also commonly used for the asparagine side chain, the trityl group offers distinct properties. peptide.com The Boc/Bzl strategy employs the acid-labile Boc group for temporary Nα-protection, which is removed by moderate acids like trifluoroacetic acid (TFA). peptide.com Permanent side-chain protecting groups are typically benzyl-based and are cleaved at the end of the synthesis using strong acids like hydrofluoric acid (HF). peptide.com The Trt group on this compound is also acid-labile, but its removal conditions can be modulated.

The Fmoc/tBu strategy, in contrast, uses the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection, which is removed with a base, typically piperidine. lifetein.com The side-chain protecting groups are acid-labile (e.g., tBu, Trt) and are removed with TFA during the final cleavage from the resin. biosynth.comiris-biotech.de This orthogonality—the ability to remove one type of protecting group without affecting the other—is a key advantage of the Fmoc strategy, often rendering it the milder and more popular method. biosynth.comiris-biotech.de

Below is a comparative table of different protected asparagine derivatives:

| Feature | This compound | Fmoc-D-Asn(Trt)-OH | Boc-D-Asn(Xan)-OH |

| Synthesis Strategy | Boc/Bzl | Fmoc/tBu | Boc/Bzl |

| Nα-Protection | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butyloxycarbonyl) |

| Nα-Deprotection | Acid (e.g., TFA) peptide.com | Base (e.g., Piperidine) lifetein.com | Acid (e.g., TFA) |

| Side-Chain Protection | Trt (trityl) | Trt (trityl) | Xan (xanthyl) peptide.com |

| Side-Chain Cleavage | Strong Acid (e.g., HF) or modulated acid conditions | Acid (e.g., TFA) iris-biotech.de | Strong Acid (e.g., HF) |

| Key Advantage | Useful in Boc strategy for hydrophobic peptides; reduces aggregation. peptide.comnih.gov | Orthogonal deprotection scheme; milder overall conditions. biosynth.comiris-biotech.de | Standard choice for Asn side-chain protection in Boc chemistry. peptide.com |

| Primary Challenge | Requires handling of strong, hazardous acids (HF) for final cleavage. lifetein.com | Potential for diketopiperazine formation at the dipeptide stage. peptide.com | Similar to other Boc-protected amino acids, requires strong acid for final cleavage. |

Emerging Trends and Prospective Research Avenues for this compound in Peptide Chemistry and Beyond

The unique characteristics of this compound, particularly the presence of a D-amino acid, position it at the forefront of several emerging research trends.

Enhanced Proteolytic Stability: A major hurdle for peptide therapeutics is their rapid degradation by proteases in the body. A key trend in peptide drug discovery is the incorporation of non-natural amino acids, including D-amino acids, to enhance stability. iscientific.orgresearchgate.net Peptides containing D-amino acids are not recognized by most endogenous peptidases, significantly extending their in-vivo half-life. iscientific.orgnih.gov The use of this compound as a building block is a direct application of this strategy, enabling the synthesis of more robust and pharmacokinetically favorable peptide-based drugs. iscientific.orgchemimpex.com

Peptide-Based Therapeutics and Drug Discovery: this compound is a valuable component in the synthesis of peptide-based therapeutics. chemimpex.com Its use allows for the creation of peptides that can target specific biological pathways with high efficacy and reduced side effects. chemimpex.com Research has indicated its utility in synthesizing derivatives that may inhibit metastasis or tumor growth. iris-biotech.demedchemexpress.com The ability to construct peptides with D-asparagine at specific positions is crucial for structure-activity relationship (SAR) studies aimed at optimizing lead compounds.

Bioconjugation and Neuroscience Research: Emerging applications extend beyond traditional peptide synthesis. The compound is utilized in bioconjugation, where peptides are linked to other molecules like antibodies or fluorescent dyes to create targeted drug delivery systems or research probes. chemimpex.com Furthermore, its incorporation into novel compounds is aiding the study of neurotransmitter systems, where it can be part of molecules designed to mimic natural neurotransmitters, thereby advancing our understanding of neurological functions. chemimpex.com

Future Research Directions: Prospective research will likely focus on incorporating this compound into more complex and novel peptide architectures, such as cyclic peptides and peptidomimetics, to further improve their therapeutic properties. iscientific.org The development of greener, more efficient synthetic methodologies, potentially involving advancements in electrochemical synthesis or synthesis in aqueous media, could also impact the future application of protected amino acids like this compound. unive.itdur.ac.uk As our understanding of the role of D-amino acids in biological systems expands, the demand for chiral building blocks like this compound is set to grow, paving the way for innovative therapeutic and diagnostic agents. nih.govnih.gov

Q & A

[Basic] What is the role of the Boc and Trt protecting groups in Boc-D-Asn(Trt)-OH during peptide synthesis?

The Boc (tert-butoxycarbonyl) group protects the α-amino group of the D-asparagine residue during solid-phase synthesis, preventing unwanted side reactions. The Trt (trityl) group shields the side-chain amide nitrogen, ensuring regioselective coupling. Boc is removed under mild acidic conditions (e.g., TFA), while Trt requires stronger acids (e.g., 1% TFA in DCM). This orthogonal protection strategy is critical for synthesizing complex peptides with high fidelity .

[Basic] What analytical techniques are recommended for characterizing this compound purity and structure?

Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (≥95% threshold). Confirm structure via 1H/13C NMR (e.g., Trt group protons at 7.2–7.4 ppm) and mass spectrometry (ESI-MS for [M+H]+ at m/z 375.4). Chiral HPLC or circular dichroism (CD) can verify D-configuration retention .

[Advanced] How can researchers optimize coupling efficiency of this compound in solid-phase synthesis?

Optimize by:

- Solvent selection : Use DMF or NMP for solubility.

- Activation reagents : HOBt/DIC or Oxyma Pure/DIC to reduce racemization.

- Coupling time : 30–60 minutes at 0–4°C to minimize side reactions.

Validate efficiency via Kaiser test or LC-MS monitoring of unreacted amine .

[Advanced] How can racemization of this compound be mitigated during peptide synthesis?

Racemization is reduced by:

- Low-temperature activation (<0°C) and short coupling times.

- Avoiding basic conditions; use coupling reagents like HATU instead of carbodiimides.

- Post-synthesis validation via chiral HPLC or Marfey’s reagent to confirm enantiomeric excess (>99%) .

[Advanced] How should researchers resolve discrepancies in NMR data for this compound?

Discrepancies (e.g., split peaks or unexpected shifts) may arise from:

- Solvent impurities : Use deuterated solvents (DMSO-d6) and dry under vacuum.

- Tautomerism : Analyze pH-dependent 2D NMR (HSQC) to confirm backbone integrity.

- Dynamic effects : Compare data at 25°C vs. 60°C to identify temperature-sensitive conformers .

[Advanced] What experimental design principles apply to studying this compound stability under acidic conditions?

Design accelerated degradation studies:

- Conditions : Expose to 0.1–1% TFA at 25°C and 40°C for 24–72 hours.

- Monitoring : Use HPLC to track deprotection kinetics (Boc removal) and LC-MS to identify byproducts (e.g., tert-butanol adducts).

- Controls : Include inert atmospheres (N2) to exclude oxidation effects .

[Advanced] How can this compound be used to synthesize novel peptide derivatives with enhanced bioavailability?

Strategies include:

- Side-chain modification : Replace Trt with photolabile groups (e.g., NVOC) for light-activated release.

- Conjugation : Attach PEG moieties to the α-carboxyl group via EDC/NHS chemistry to improve solubility.

- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions before synthesis .

[Basic] What are the critical steps for purifying this compound using column chromatography?

- Stationary phase : Silica gel (230–400 mesh).

- Mobile phase : Gradient of ethyl acetate/hexane (3:7 to 6:4) with 0.1% acetic acid to prevent aggregation.

- Detection : TLC (Rf 0.3–0.4) with ninhydrin staining for free amines. Collect fractions with >95% purity via HPLC .

[Advanced] How can researchers validate the stereochemical integrity of this compound in peptide chains?

- X-ray crystallography : Resolve crystal structures of model peptides.

- Enzymatic assays : Use L-specific proteases (e.g., trypsin) to confirm resistance to digestion.

- Dynamic NMR : Analyze rotamer populations in NOESY spectra to detect D-to-L epimerization .

[Advanced] What methodologies address low yields in this compound-mediated peptide couplings?

- Pre-activation : Pre-form the active ester (e.g., pentafluorophenyl ester) to enhance reactivity.

- Microwave-assisted synthesis : Apply 50 W irradiation for 5 minutes to accelerate coupling.

- Additives : Use 1% DIEA to neutralize residual TFA from prior deprotection steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.